2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-11-7-8-13(9-12(11)2)22-16(19-20-21-22)10-18-25(23,24)15-6-4-3-5-14(15)17/h3-9,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRGTPFKNJPLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole is then coupled with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The tetrazole ring and the sulfonamide group can participate in redox reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- Antimicrobial Properties: The sulfonamide component suggests potential antibacterial effects. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored for its antimicrobial applications .
- Antitumor Activity: Preliminary investigations have indicated that this compound may inhibit cancer cell proliferation. Studies have shown that derivatives containing similar structures can exhibit cytotoxic effects against several cancer cell lines .
- Enzyme Inhibition: The sulfonamide group can mimic para-aminobenzoic acid (PABA), potentially inhibiting enzymes involved in folate synthesis, disrupting cellular processes in microorganisms .
2. Biological Research:
- Biochemical Assays: The compound is being investigated as a ligand in various biochemical assays due to its ability to interact with specific molecular targets. Its mechanism of action may include receptor modulation and enzyme inhibition .
- Drug Development: The unique structural components of this compound make it a candidate for further development into therapeutic agents targeting specific diseases or conditions .
3. Industrial Applications:
- Synthesis of Complex Molecules: This compound serves as a building block for synthesizing more complex molecules in chemical research and industry .
- Material Development: Its unique properties may be utilized in the development of new materials and chemical processes .
Case Studies
Antimicrobial Testing:
A study focused on the antibacterial properties of sulfonamide derivatives reported effective inhibition against both Gram-positive and Gram-negative bacteria. The tested compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
Antitumor Efficacy:
In vitro assays conducted by the National Cancer Institute revealed that certain derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, suggesting strong potential for further development in cancer therapy .
Anticonvulsant Evaluation:
Research evaluating several benzothiazole derivatives for anticonvulsant activity indicated significant protection against seizures at doses as low as 50 mg/kg, showcasing the broad therapeutic potential of structurally related compounds .
Mechanism of Action
The mechanism of action of 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the tetrazole ring can interact with various proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide are compared below with analogs sharing tetrazole, sulfonamide, or chloroacetamide moieties.
Structural Analogues with Tetrazole Moieties
Chloroacetamide and Sulfonamide Derivatives
Key Observations
Bioisosteric Effects : The tetrazole ring in the target compound mimics carboxylic acids, improving stability and membrane permeability compared to carboxylate-containing analogs (e.g., Candesartan derivatives ).
Substituent Impact :
- Electron-withdrawing groups (e.g., Cl, F) on the benzene or tetrazole phenyl enhance metabolic resistance but reduce solubility.
- Methyl groups (e.g., 3,4-dimethylphenyl) increase lipophilicity, favoring blood-brain barrier penetration .
Linker Flexibility :
- Sulfonamide (-SO2NH-) linkers (target compound) confer rigidity and hydrogen-bonding capacity vs. sulfanyl (-S-) or urea (-NHCONH-) linkers .
Agrochemical divergence: Chloroacetamides like alachlor target plant systems, whereas the target compound’s sulfonamide-tetrazole structure suggests human therapeutic applications .
Research Findings and Data Tables
Physicochemical Properties
Structural Activity Relationships (SAR)
- Tetrazole Substitution: 3,4-Dimethylphenyl (target) enhances steric bulk vs.
- Chlorine Position : 2-Cl on benzene (target) vs. 4-Cl alters electronic distribution, affecting interaction with hydrophobic enzyme pockets.
- Linker Groups : Sulfonamide linkers (target) improve acidity (pKa ~10) vs. acetamide or urea derivatives .
Biological Activity
2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and features a tetrazole ring. Its unique structural components confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of 17 carbon atoms, 15 hydrogen atoms, one chlorine atom, six nitrogen atoms, and three oxygen atoms. The compound's structure includes:
- Chlorinated aromatic moiety
- Tetrazole ring
- Sulfonamide group
These functional groups contribute to its chemical reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting enzymes involved in folate synthesis. This inhibition disrupts cellular processes in microorganisms, leading to their death.
- Targeting Proteins : The tetrazole ring can interact with various proteins, affecting their function and signaling pathways. This interaction may alter enzyme activities or receptor functions .
Biological Activity and Applications
Research has demonstrated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies indicate that sulfonamides are generally effective against a variety of bacterial strains due to their ability to inhibit folate synthesis. The specific compound under consideration has shown promising results in vitro against certain pathogens.
Antitumor Activity
Research on similar compounds suggests potential antitumor effects. The presence of the tetrazole ring may enhance cytotoxicity against cancer cell lines by interfering with cellular signaling pathways essential for tumor growth .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the efficacy of sulfonamides similar to this compound:
- Antibacterial Efficacy : A study demonstrated that sulfonamide derivatives showed significant antibacterial activity against resistant strains of E. coli and Staphylococcus aureus.
- Anticancer Properties : Research involving similar tetrazole-containing compounds revealed promising results in reducing tumor viability in vitro, suggesting that structural modifications can enhance anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
